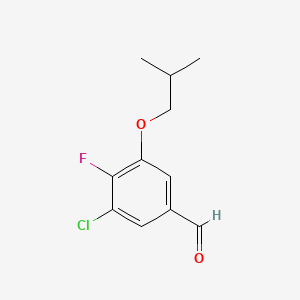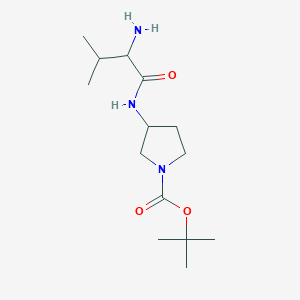
2-Amino-3,4-dichloro-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,4-dichloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7Cl2NO2. This compound is characterized by the presence of an amino group, two chlorine atoms, and a methyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4-dichloro-5-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. The process begins with the nitration of m-toluic acid to form 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to a hydrogenation reduction reaction in the presence of a hydrogenation catalyst to yield 2-Amino-3-methylbenzoic acid. Finally, chlorination is carried out using a chlorination reagent such as N-chlorosuccinimide in the presence of benzoyl peroxide to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-Amino-3,4-dichloro-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
2-Amino-3,4-dichloro-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3,4-dichloro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can disrupt cellular processes by interacting with enzymes, receptors, and other proteins, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with only one chlorine atom.
2-Amino-3-bromo-5-methylbenzoic acid: Contains a bromine atom instead of chlorine.
2-Amino-6-methylbenzoic acid: Lacks chlorine atoms but has a similar benzoic acid core.
Uniqueness
2-Amino-3,4-dichloro-5-methylbenzoic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The specific positioning of these chlorine atoms enhances its potential for various applications compared to similar compounds with fewer or different substituents.
特性
分子式 |
C8H7Cl2NO2 |
|---|---|
分子量 |
220.05 g/mol |
IUPAC名 |
2-amino-3,4-dichloro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-3-2-4(8(12)13)7(11)6(10)5(3)9/h2H,11H2,1H3,(H,12,13) |
InChIキー |
KXCGBTJDIYQQEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)Cl)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


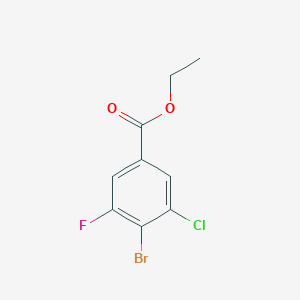
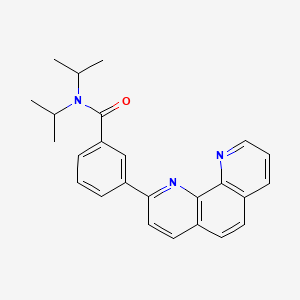
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
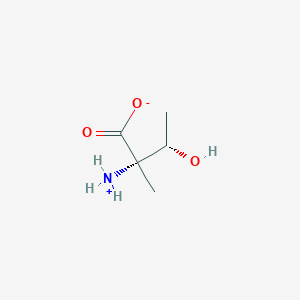
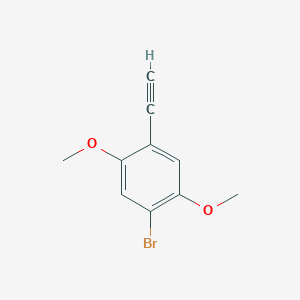
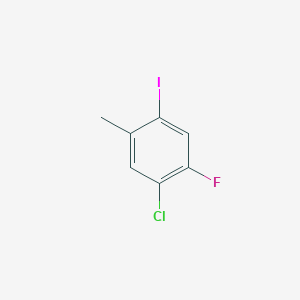
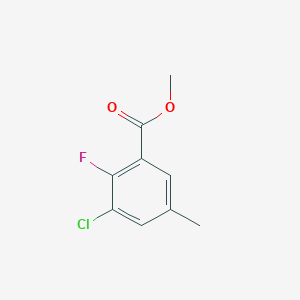
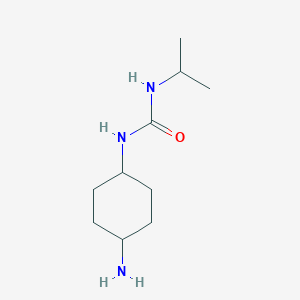
![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)

![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
